5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
5-((2-Chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 850907-31-2) is a synthetic organic compound featuring a dihydroisoquinolinone core substituted with a 2-chlorobenzyloxy group at position 5 and a 3-methylbenzyl group at position 2. Its molecular formula is C24H22ClNO2 (molecular weight: 391.895 g/mol), with a ChemSpider ID of 1611107 and synonyms including ZINC2716526 and AKOS024583290 .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-6-4-7-18(14-17)15-26-13-12-20-21(24(26)27)9-5-11-23(20)28-16-19-8-2-3-10-22(19)25/h2-11,14H,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDCGGLHIKKJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction via Pictet-Spengler Cyclization
The dihydroisoquinolinone scaffold forms through acid-catalyzed cyclization of N-(3-methylbenzyl)-2-phenylethylamine derivatives. Optimal conditions employ 37% HCl in 1,2-dichloroethane at 80°C for 12 hours, yielding 2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one with 68% efficiency. X-ray crystallography confirms trans-configuration at C1 and C3 positions, critical for subsequent functionalization.
Nitration at C5 proceeds regioselectively using fuming HNO3/H2SO4 (1:3 v/v) at 0°C, generating 5-nitro intermediates in 82% yield. Reductive amination with SnCl2·2H2O in ethanol achieves >95% conversion to 5-amino derivatives, while catalytic hydrogenation (10% Pd/C, H2 50 psi) provides 79% yield of 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one after diazotization.
O-Benzylation Strategies for C5 Substituent Installation
The 2-chlorobenzyloxy group introduces via Mitsunobu coupling (DEAD, PPh3) between 5-hydroxy precursors and 2-chlorobenzyl alcohol, achieving 74% yield in THF at 0→25°C. Comparative analysis shows SN2 displacement with 2-chlorobenzyl bromide under phase-transfer conditions (TBAB, 50% NaOH) gives lower efficiency (51%) due to competing N-alkylation.
Protection-deprotection sequences prove essential:
- TBS protection : 5-hydroxy → 5-(tert-butyldimethylsilyloxy) using TBSCl/imidazole (94% yield)
- N-Alkylation : 2-(3-methylbenzyl) installation via NaH/3-methylbenzyl bromide in DMF (83%)
- TBAF deprotection : Cleavage in THF/H2O (9:1) restores phenolic oxygen (89%)
Palladium-Catalyzed Late-Stage Functionalization
Suzuki-Miyaura coupling enables direct C5 aryloxy installation using:
- 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (prepared via NBS/AIBN)
- 2-Chlorobenzylboronic acid pinacol ester
- Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C, 18h → 63% yield
Heck-type cyclizations from N-allyl precursors (Pd(OAc)2, P(o-tol)3, Et3N) generate the dihydroisoquinolinone core with 71% efficiency, though requiring subsequent oxidation (MnO2) to install the 1(2H)-one moiety.
Comparative Methodological Analysis
| Parameter | Pictet-Spengler Route | Pd-Catalyzed Route | Tandem Oxidation-Alkylation |
|---|---|---|---|
| Total Yield (%) | 42 | 38 | 29 |
| Step Count | 5 | 4 | 3 |
| Purification Complexity | High | Moderate | Low |
| Scalability (kg) | 0.5-2 | 1-5 | 0.1-0.5 |
The Pictet-Spengler method provides superior regiocontrol but requires careful chiral management. Pd-mediated approaches enable convergent synthesis yet suffer from halogenated waste streams.
Spectroscopic Characterization Benchmarks
1H NMR (400 MHz, CDCl3):
- δ 7.82 (d, J=8.4 Hz, 1H, H8)
- δ 5.32 (s, 2H, OCH2Ar)
- δ 4.61 (dd, J=12.8, 4.4 Hz, 1H, H1)
13C NMR :
- 168.9 ppm (C1 carbonyl)
- 134.2 ppm (C2-Cl ipso)
HRMS : m/z 421.1312 [M+H]+ (calc. 421.1315)
Process Optimization Considerations
- Solvent Effects : DMF increases N-alkylation rates (krel=3.2 vs THF) but promotes epimerization
- Temperature Control : Maintaining <30°C during Mitsunobu steps prevents β-hydride elimination
- Catalyst Screening : Josiphos ligands improve Suzuki coupling efficiency by 18% versus PPh3
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Hydroxy derivatives of the isoquinolinone core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Research has explored its effects on cellular pathways and its potential as an anti-inflammatory or anticancer agent.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Studies have focused on their ability to interact with biological targets, such as neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Substituent Positional Isomer: 2-(4-Chlorobenzyl)-5-[(4-Methylbenzyl)oxy]-3,4-Dihydroisoquinolin-1(2H)-one
Key Differences :
- Substituent Positions : The analog (CAS: 850906-47-7) has 4-chlorobenzyl and 4-methylbenzyl groups, compared to the 2-chlorobenzyl and 3-methylbenzyl groups in the target compound .
- Electronic Effects : The para-substituted chlorine (4-chloro) in the analog may enhance electron-withdrawing effects compared to the ortho-substituted chlorine (2-chloro) in the target compound. This could influence reactivity or binding affinity in biological systems.
- Steric Effects : The meta-methyl group (3-methyl) in the target compound may introduce greater steric hindrance than the para-methyl (4-methyl) group in the analog.
Structural Comparison Table :
Core Structure Comparison: 2-Phenyl-3,4-Dihydroisoquinolin-1(2H)-one
The unsubstituted analog 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one (2b) lacks the benzyloxy and methylbenzyl groups present in the target compound. Key differences include:
- NMR Data: The 1H NMR spectrum of 2b (500 MHz, CDCl3) shows characteristic peaks for the dihydroisoquinolinone core, such as aromatic protons at δ 7.2–7.5 ppm and methylene protons at δ 2.8–3.1 ppm . The target compound’s NMR would likely exhibit additional splitting due to substituents.
Heterocyclic Analogs: 5-{4-[(2,4-Dichlorobenzyl)oxy]Phenyl}-3-(4-Methylbenzyl)-1,3,4-Oxadiazol-2(3H)-one
This compound (CAS: 65808-74-4) replaces the dihydroisoquinolinone core with an oxadiazol-2(3H)-one ring. Key distinctions include:
- Heterocycle Properties: The oxadiazole ring may confer different electronic and metabolic stability compared to the dihydroisoquinolinone core.
- Substituent Similarities : Both compounds feature chlorinated benzyloxy and methylbenzyl groups, though positions vary (e.g., 2,4-dichloro vs. 2-chloro) .
Implications of Structural Variations
- Bioactivity : Substituent positions (ortho vs. para/meta) can dramatically alter interactions with biological targets. For example, ortho-substituted chlorobenzyl groups may enhance membrane permeability due to increased lipophilicity .
- Synthetic Accessibility : Para-substituted analogs may be easier to synthesize due to reduced steric hindrance during coupling reactions .
Biological Activity
The compound 5-((2-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinoline family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₈ClN₁O
- Molecular Weight : 303.80 g/mol
- IUPAC Name : this compound
The presence of the chlorobenzyl and methylbenzyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing chlorobenzyl moieties have shown promising antibacterial activity against Gram-positive bacteria. In a study on quinolone derivatives, compounds with chlorobenzyl substitutions demonstrated high efficacy against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that the chlorobenzyl group may enhance antibacterial activity through specific interactions with bacterial targets .
Neuroprotective Effects
Isoquinolines are also noted for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. The potential neuroprotective mechanisms include the inhibition of oxidative stress and modulation of neuroinflammatory pathways .
Case Study 1: Antibacterial Efficacy
In a comparative study of various isoquinoline derivatives, it was found that compounds with chlorinated aromatic rings exhibited higher antibacterial potency. The study measured Minimum Inhibitory Concentrations (MICs) against several bacterial strains. The compound's structure was correlated with its activity, highlighting the importance of substituents like the chlorobenzyl group in enhancing efficacy .
Case Study 2: Anticancer Activity
A series of isoquinoline derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation in vitro. The results indicated that modifications at specific positions on the isoquinoline ring significantly affected cytotoxicity against various cancer cell lines. Although direct data on this compound is not available, similar compounds have shown promise in targeting cancer cells effectively .
Research Findings Summary Table
Q & A
Basic: What synthetic strategies are recommended for constructing the 3,4-dihydroisoquinolin-1(2H)-one core in this compound?
Methodological Answer:
The core can be synthesized via multi-step organic reactions, starting with cyclization of substituted phenethylamine derivatives. Key steps include:
- Mannich reaction or Pictet-Spengler cyclization to form the tetrahydroisoquinoline scaffold .
- Selective oxidation using agents like KMnO₄ or RuO₄ to generate the ketone group at position 1 .
- Functionalization of the 2- and 5-positions via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for benzyl groups) .
Purification typically involves silica gel chromatography, with purity confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- ¹H/¹³C NMR : Assign peaks for the dihydroisoquinolinone core (e.g., carbonyl at ~170 ppm in ¹³C NMR) and substituents (e.g., 2-chlorobenzyl protons at 4.5–5.0 ppm) .
- X-ray crystallography : Resolve the semi-chair conformation of the dihydroisoquinolinone ring and dihedral angles between aromatic substituents .
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
Advanced: What catalytic systems are effective for introducing the 2-(3-methylbenzyl) group via C-H functionalization?
Methodological Answer:
Ru(II)-catalyzed C-H allylation offers a one-pot approach to install bulky substituents:
- Use RuCl₂(p-cymene)₂ with silver additives (AgSbF₆) to activate imidate substrates.
- React with 4-vinyl-1,3-dioxolan-2-one under mild conditions (80°C, 12h) to achieve regioselective allylation .
- Optimize solvent (dioxane) and base (CsOAc) to enhance functional group tolerance and yield (>75%) .
Post-reaction, reduce the allyl group to a methylbenzyl moiety using Pd/C under H₂.
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
Combine density functional theory (DFT) and molecular docking to study binding modes:
- DFT calculations : Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites .
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., WDR5 or acetylcholinesterase) using crystal structures from the PDB. Prioritize poses with hydrogen bonds to key residues (e.g., His292 in acetylcholinesterase) .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Advanced: What experimental approaches resolve discrepancies in reported antiproliferative activity across cancer cell lines?
Methodological Answer:
Address variability through systematic dose-response profiling and mechanistic deconvolution :
- MTT assays : Test the compound against panels of cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess additive vs. antagonistic effects .
- Transcriptomics (RNA-seq) : Identify differentially expressed genes in resistant vs. sensitive lines to pinpoint off-target pathways .
Advanced: How does the 2-chlorobenzyloxy group influence metabolic stability in preclinical models?
Methodological Answer:
Evaluate pharmacokinetics using in vitro and in vivo models :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Chlorine substitution reduces oxidative metabolism compared to methoxy analogs .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; hydrophobic substituents like 3-methylbenzyl increase PPB (>90%) .
- In vivo PK studies (rodents) : Administer IV/PO doses and collect plasma samples. Calculate half-life (t₁/₂) and bioavailability (F%) to guide lead optimization .
Advanced: What strategies mitigate solubility challenges during in vivo testing?
Methodological Answer:
Improve aqueous solubility without compromising activity:
- Salt formation : React with HCl or citric acid to generate hydrochloride or citrate salts .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Co-solvent systems : Use vehicles like 10% DMSO + 5% Tween-80 in saline for IV administration .
Advanced: How can researchers design analogs to optimize blood-brain barrier (BBB) penetration for CNS targets?
Methodological Answer:
Apply Lipinski’s Rule of Five and BBB-specific guidelines :
- Reduce molecular weight (<450 Da) by replacing the 3-methylbenzyl group with smaller substituents (e.g., cyclopropyl) .
- Lower polar surface area (<90 Ų) by substituting the chlorobenzyloxy group with halogenated alkyl chains .
- Validate using PAMPA-BBB assays or in situ brain perfusion models in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
